molecular formula C15H12O2S B109580 2-(4-Methoxyphenyl)benzothiophene-6-OL CAS No. 225648-21-5

2-(4-Methoxyphenyl)benzothiophene-6-OL

Cat. No. B109580
M. Wt: 256.3 g/mol
InChI Key: VZUFJMKTXKURRI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiophene-6-OL (2-MBO) is an organic compound belonging to the class of benzothiophene derivatives. It is a naturally occurring compound found in a variety of plants and is known to have a wide range of biological activities. 2-MBO is of interest to scientists due to its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Studies highlight the use of benzothiophene derivatives in amyloid imaging for Alzheimer's disease, demonstrating their potential as diagnostic tools. Radioligands based on benzothiophene structures have been used to measure amyloid deposits in vivo, offering insights into the pathophysiological mechanisms and progression of Alzheimer's disease. This advancement allows for early detection and evaluation of new anti-amyloid therapies, showing significant differences in amyloid deposition between patients and controls, and providing a non-invasive method to monitor disease progression (Nordberg, 2007).

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, chemically related to benzothiophenes, has been reviewed, particularly their roles as biomass burning tracers and in forming secondary organic aerosols (SOAs). These studies emphasize the environmental impact of such compounds, focusing on their degradation pathways, kinetics, and the formation of potentially harmful by-products. The insights from these studies are crucial for assessing the ecological and health implications of methoxyphenols released into the atmosphere from natural and anthropogenic sources (Liu et al., 2022).

Biodegradation of Petroleum Compounds

Research into the biodegradation of condensed thiophenes, including benzothiophene derivatives found in petroleum, highlights the environmental persistence and potential toxicity of these compounds. Studies focus on the microbial degradation pathways that could mitigate the environmental impact of such persistent organic pollutants. Understanding these pathways is critical for developing strategies to remediate contaminated sites and reduce the ecological footprint of fossil fuel exploitation (Kropp & Fedorak, 1998).

Antioxidant Activity Analysis

Investigations into the antioxidant properties of various compounds, including those related to benzothiophenes, have been summarized. These studies offer insights into the mechanisms underlying antioxidant activity, providing a foundation for developing new therapeutic agents that can combat oxidative stress-related diseases. The application of advanced analytical methods in these studies aids in identifying potent antioxidants, contributing to food science, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUFJMKTXKURRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431623
Record name 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzothiophene-6-OL

CAS RN

225648-21-5
Record name 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225648-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene (1.0 g, 3.35 mmol) was dissolved in 10 mL of methylene chloride and warmed to 30° C. Boron trichloride (3.685 35 mL, 3.685 mmol 1M in methylene chloride) was slowly added to the stirring reaction solution. The reaction was allowed to proceed for one hour at ambient temperature. The reaction was quenched with the dropwise addition of methanol (0.536 g, 16.75 mmol). The reaction was stirred for two hours and a white precipitate formed. The solid as filtered off, washed three times with 10 mL portions of methylene chloride and dried to yield the title compound as a white solid. EA calculated for C15H12O2S: C, 70.29; H, 4.72; S, 12.51. Found: C, 67.69; H, 4.65; S, 12.02. MS(FD): m/e=256 (M+).
Name
2-(4-Methoxyphenyl)-6-isopropoxybenzo[b]thiophene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0.536 g
Type
reactant
Reaction Step Three

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